Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli condensation reaction, involving 4-hydroxy-3-methoxybenzaldehyde, thiourea, and isopropyl acetoacetate in the presence of a catalyst . It features a 4-(4-hydroxy-3-methoxyphenyl) substituent, a 6-methyl group, and a thioxo (C=S) moiety at position 2, distinguishing it from oxo (C=O) analogs. DHPM derivatives are pharmacologically significant, with activities ranging from anticancer to antiviral and enzyme inhibition .
Properties
IUPAC Name |
propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-8(2)22-15(20)13-9(3)17-16(23)18-14(13)10-5-6-11(19)12(7-10)21-4/h5-8,14,19H,1-4H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWGOIZSJDMFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydropyrimidines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.38 g/mol
The compound features a thioxo group and a carboxylate moiety that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic ring is known to enhance the ability to scavenge free radicals. Studies have shown that such compounds can effectively reduce oxidative stress markers in various cell lines .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds in the tetrahydropyrimidine class have been tested against a range of bacterial strains and have shown varying degrees of effectiveness. For instance, certain derivatives have demonstrated inhibition against Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound's potential as an antitumor agent has been investigated in several studies. In vitro assays revealed that it could inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit key enzymes involved in cancer metabolism and progression. For example, it has shown promise as an inhibitor of fatty acid synthase (FASN), which is often overexpressed in various cancers .
Study 1: Antioxidant and Antimicrobial Activity
In a comparative study on several tetrahydropyrimidine derivatives, this compound was evaluated for its antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µg/mL . Additionally, antimicrobial testing against E. coli and Staphylococcus aureus showed zones of inhibition comparable to standard antibiotics.
Study 2: Antitumor Efficacy
A recent study assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that treatment with this compound reduced cell viability by up to 70% in HepG2 cells at a concentration of 50 µM after 48 hours . Flow cytometry analysis revealed an increase in apoptotic cells indicating its potential role in cancer therapy.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown efficacy against various cancer cell lines. For instance:
Mechanistically, these compounds may inhibit key kinases involved in cancer progression, offering a promising avenue for development as anticancer agents.
2. Antimicrobial Activity
Studies have evaluated the antimicrobial efficacy of similar pyrimidine derivatives against common pathogens. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Isopropyl derivative | 20 | Candida albicans |
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 50 | Escherichia coli |
These findings suggest potential for use in developing antimicrobial agents.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its complex structure allows it to be utilized in the synthesis of various pharmaceuticals and fine chemicals. This compound can facilitate the creation of more complex molecular architectures through various organic reactions such as nucleophilic substitution and cyclization.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study published in MDPI focused on synthesizing this compound and evaluating its biological activity. The researchers synthesized several derivatives and tested them against cancer cell lines and microbial strains, demonstrating the compound's potential as a therapeutic agent.
Case Study 2: Mechanistic Studies
Another research effort investigated the mechanism of action of related compounds within this class. The study revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects: Hydroxy and Methoxy Groups: The 4-hydroxy-3-methoxyphenyl group in the target compound provides dual hydrogen-bonding capability (OH as donor, OCH₃ as acceptor), which may enhance interactions with biological targets like kinases or DNA . Halogenated Analogs: Chloro and fluoro substituents (e.g., in and ) increase lipophilicity and metabolic resistance but may reduce solubility.
Ester Group Influence :
- Isopropyl vs. Ethyl/Methyl : The bulky isopropyl ester in the target compound likely improves membrane permeability but may hinder binding in sterically restricted enzyme active sites compared to smaller esters.
Thioxo vs.
Q & A
Q. What are the key synthetic strategies for preparing this tetrahydropyrimidine derivative?
The compound is typically synthesized via multi-step reactions, including the Biginelli reaction, which involves condensation of an aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a thiourea derivative. Critical steps include:
- Cyclization : Performed under acidic conditions (e.g., HCl/EtOH) to form the tetrahydropyrimidine ring .
- Esterification : The isopropyl ester group is introduced via transesterification or direct substitution, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) is used to achieve >95% purity .
Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or DMSO | DMSO enhances cyclization efficiency |
| Temperature | 80–100°C | Higher temperatures reduce side products |
| Catalyst | HCl or p-TsOH | Acidic catalysts improve reaction rate |
Q. How is the compound structurally characterized?
Structural elucidation involves:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ ~12.5 ppm (thiourea NH) and δ ~165–170 ppm (ester carbonyl) confirm functional groups .
- IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-S) .
- X-ray Crystallography : Single-crystal analysis reveals chair conformation of the tetrahydropyrimidine ring and intermolecular hydrogen bonding (e.g., N-H···S interactions). Example data from analogs:
| Parameter | Value (Analog from ) |
|---|---|
| Space Group | P1 |
| R Factor | 0.044 |
| Unit Cell | a = 9.29 Å, b = 13.28 Å |
Discrepancies in spectral data (e.g., shifted carbonyl peaks) may arise from solvent polarity or crystallographic packing effects .
Advanced Research Questions
Q. How can regioselectivity issues in the Biginelli reaction be addressed?
Competing pathways may lead to byproducts (e.g., open-chain intermediates). Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves regioselectivity via uniform heating .
- Lewis acid catalysts : ZnCl₂ or FeCl₃ enhances cyclization specificity by coordinating to the thiourea sulfur and carbonyl oxygen .
- Solvent screening : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .
Case Study : A 15% increase in yield was reported using ZnCl₂ in DMF at 90°C compared to traditional HCl/EtOH conditions .
Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
Discrepancies may arise from:
- Purity variability : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity before bioassays .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
Example : A study observed a 3-fold difference in IC₅₀ values (1.2 μM vs. 3.7 μM) for kinase inhibition due to DMSO concentration variations .
Q. What advanced techniques validate hydrogen-bonding networks in the crystal structure?
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H contacts contribute ~8% to crystal packing in analogs) .
- DFT calculations : Compare theoretical and experimental bond lengths (e.g., C=O bond: 1.22 Å calc. vs. 1.24 Å expt.) to assess structural stability .
Data Contradiction Analysis
-
Synthetic Yield Variability : Discrepancies in reported yields (40–85%) may stem from:
-
Biological Activity : Inconsistent results across cell lines (e.g., higher potency in HeLa vs. MCF-7) may reflect differences in membrane permeability or metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
